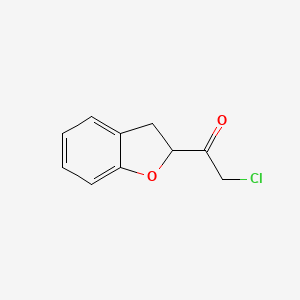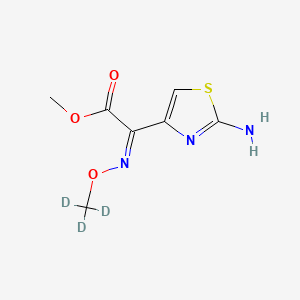
N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine is a chemical compound with the molecular formula C14H21NO4. It is commonly used in organic synthesis as a building block for more complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine typically involves the reaction of 2-(3-methoxyphenoxy)ethanamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to facilitate the reaction. The reaction conditions are generally mild, often performed at room temperature, and the product is obtained in good yields.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine undergoes various chemical reactions, including:
Deprotection: The removal of the Boc protecting group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in organic solvents like ethyl acetate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Deprotection: The major product is 2-(3-methoxyphenoxy)ethanamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine is widely used in scientific research, particularly in the fields of:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds, where the Boc group is used to protect amine functionalities during multi-step syntheses.
Biochemistry: In the study of enzyme mechanisms and protein modifications, where the compound can be used to introduce specific functional groups into biomolecules.
Material Science: In the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The primary mechanism of action of N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine involves the protection of amine groups through the formation of a Boc-protected amine. This protection prevents the amine from participating in unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved are primarily related to the chemical reactivity of the Boc group and its ability to protect amine functionalities.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-2-(4-methoxyphenoxy)ethanamine
- N-tert-Butoxycarbonyl-2-(2-methoxyphenoxy)ethanamine
- N-tert-Butoxycarbonyl-2-(3-ethoxyphenoxy)ethanamine
Uniqueness
N-tert-Butoxycarbonyl-2-(3-methoxyphenoxy)ethanamine is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence the compound’s reactivity and the types of reactions it can undergo. This positional specificity can make it more suitable for certain synthetic applications compared to its isomers or analogs.
Properties
IUPAC Name |
tert-butyl N-[2-(3-methoxyphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-8-9-18-12-7-5-6-11(10-12)17-4/h5-7,10H,8-9H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKODNHQVRWQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)





![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)
![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)


